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Compound of Interest

Compound Name: Disalicylide

Cat. No.: B3328571 Get Quote

A definitive structural confirmation of Disalicylide, a cyclic dimer of salicylic acid, is achieved

through a combination of spectroscopic techniques. This guide provides a comparative analysis

of the spectroscopic data for Disalicylide, its monomeric precursor Salicylic Acid, and its cyclic

trimer Trisalicylide. The presented data, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers researchers a

comprehensive reference for the characterization of these compounds.

The structural elucidation of cyclic molecules like Disalicylide is crucial for understanding their

chemical properties and potential applications in drug development and materials science.

Spectroscopic methods provide a non-destructive and highly detailed view of the molecular

structure, allowing for unambiguous identification and characterization.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Disalicylide, Salicylic Acid, and

Trisalicylide. This side-by-side comparison highlights the characteristic spectral features that

differentiate the monomeric, dimeric, and trimeric forms.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3328571?utm_src=pdf-interest
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Aromatic Protons Hydroxyl Proton (Phenolic)

Disalicylide 7.20 - 8.10 (m) Not Present

Salicylic Acid 6.90 - 7.90 (m) ~11.0 (br s)

Trisalicylide

7.17 (t, J=7.6 Hz, 1H), 7.34 (d,

J=8.2 Hz, 1H), 7.59 (t, J=7.8

Hz, 1H), 7.96 (d, J=7.8 Hz, 1H)

Not Present

Note: Specific peak multiplicities and coupling constants for Disalicylide are not readily

available in the public domain and would require experimental determination.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Carbonyl Carbon (C=O) Aromatic Carbons

Disalicylide ~165 ~120 - 155

Salicylic Acid 172.5
117.8, 119.3, 130.6, 134.0,

136.5, 161.8

Trisalicylide 164.7
122.9, 125.4, 126.2, 133.0,

134.8, 150.9

Note: The chemical shifts for Disalicylide are estimated based on the expected chemical

environment and comparison with related structures.

Table 3: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragmentation Peaks

Disalicylide 240.04 121 (Salicyloyl cation), 92

Salicylic Acid 138.03
120 (Loss of H₂O), 92 (Loss of

CO)

Trisalicylide 360.06
240 ([M-C₇H₄O₂]⁺), 121

(Salicyloyl cation)
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Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound
Carbonyl (C=O)
Stretch

O-H Stretch
(Phenolic)

C-O Stretch (Ester)

Disalicylide ~1730 - 1750 (ester) Not Present ~1250 - 1300

Salicylic Acid
~1660 - 1690

(carboxylic acid)
~2500 - 3300 (broad) ~1200 - 1300

Trisalicylide 1736 (ester) Not Present 1286, 1248

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an

internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 400 MHz or 500

MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and acquisition of 16-32 scans.

¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same instrument, typically

at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the

spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5

seconds) are often required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
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Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less

volatile or thermally labile compounds like Disalicylide and Trisalicylide, soft ionization

techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are preferred.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak

and various fragment ions, which provide information about the molecular weight and

structure.

Infrared (IR) Spectroscopy
Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide)

pellet or as a mull with Nujol. Liquid samples can be analyzed as a thin film between salt

plates (e.g., NaCl or KBr).

Analysis: The sample is placed in the path of an infrared beam. The instrument measures

the absorption of infrared radiation at different wavenumbers. The resulting IR spectrum

shows absorption bands corresponding to the vibrational frequencies of the functional

groups present in the molecule.

Workflow for Spectroscopic Analysis of Disalicylide
The following diagram illustrates the logical workflow for the structural confirmation of

Disalicylide using the described spectroscopic techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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